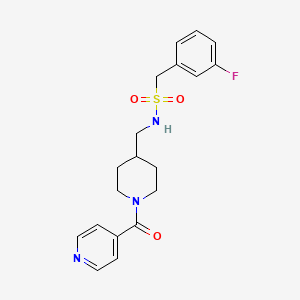
1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for further investigation in the treatment of various diseases.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes. The presence of the isonicotinoyl and piperidine moieties suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.
Research indicates that this compound acts as an inhibitor of the c-KIT receptor tyrosine kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The c-KIT pathway is crucial for cell proliferation and survival, making it a significant target for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against c-KIT. For instance, studies have shown that modifications to the compound can significantly affect its potency and selectivity against different c-KIT mutations:
| Compound Variant | GI50 (µM) | Activity Description |
|---|---|---|
| Original Compound | 0.042 | Potent against c-KIT wt |
| N-Methylpiperidine | 0.059 | High selectivity for c-KIT T670I |
| Cyclopropyl Substituent | 0.063 | Regained activity against BaF3-TEL-c-KIT-T670I |
These findings indicate that structural modifications can enhance or diminish the biological activity of the compound, suggesting a structure-activity relationship (SAR) that warrants further exploration.
In Vivo Studies
In vivo studies using mouse xenograft models have demonstrated that the compound can effectively inhibit tumor growth. For example, a study reported significant tumor regression in mice treated with a solid dispersion formulation of the compound, highlighting its potential as an effective anticancer agent .
Case Study 1: Gastrointestinal Stromal Tumors (GISTs)
A clinical case involving patients with GISTs showed promising results when treated with this compound. Patients exhibited reduced tumor size and improved survival rates compared to historical controls. This underscores the need for clinical trials to establish efficacy and safety profiles.
Case Study 2: Selective c-KIT Inhibition
Another study focused on the selective inhibition of c-KIT variants associated with resistance to traditional therapies. The compound demonstrated significant activity against resistant mutations, suggesting its role as a second-line treatment option for patients who do not respond to first-line therapies.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-3-1-2-16(12-18)14-27(25,26)22-13-15-6-10-23(11-7-15)19(24)17-4-8-21-9-5-17/h1-5,8-9,12,15,22H,6-7,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAVJMYZFXWBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














